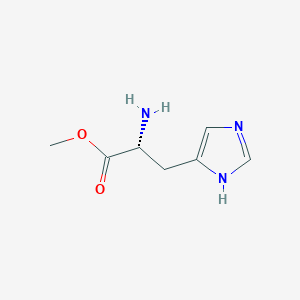

D-histidine methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-histidine methyl ester is a derivative of the amino acid histidine. It is the methyl ester form of D-histidine, which means that the carboxyl group of histidine is esterified with methanol. This compound is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine .

准备方法

Synthetic Routes and Reaction Conditions: D-histidine methyl ester can be synthesized through the esterification of D-histidine with methanol in the presence of trimethylchlorosilane. This reaction typically occurs at room temperature and yields high conversion rates . The process involves the following steps:

- Dissolve D-histidine in methanol.

- Add trimethylchlorosilane to the solution.

- Allow the reaction to proceed at room temperature.

- Purify the product through standard techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of biocatalysts, such as engineered protease-esterase enzymes, has been explored to offer milder and environmentally friendly conditions for the synthesis .

化学反应分析

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for HME, occurring under both acidic and basic conditions.

Base Hydrolysis

The base hydrolysis of histidine methyl ester follows second-order kinetics, with rate constants dependent on pH and temperature. Studies on the L-enantiomer (structurally analogous to D-HME) reveal:

| Condition | Rate Constant (k, M⁻¹s⁻¹) | Temperature | Activation Parameters |

|---|---|---|---|

| Unprotonated ester (E) | 0.45 ± 0.02 | 25°C | ΔH‡ = 58.2 kJ/mol, ΔS‡ = -84 J/(mol·K) |

| Monoprotonated (EH⁺) | 1.12 ± 0.03 | 25°C | ΔH‡ = 49.8 kJ/mol, ΔS‡ = -98 J/(mol·K) |

| Cu(II) bis-complex | 6.3 × 10³ | 25°C | - |

Metal ions like Cu²⁺ and Ni²⁺ accelerate hydrolysis by up to 10⁴-fold through coordination to the imidazole and amino groups, facilitating nucleophilic attack by hydroxide ions . The proposed mechanism involves:

ME22++OH−→MEA++MeOH rate determining step

Acidic Hydrolysis

In HCl/methanol systems, HME undergoes protonation at the ester carbonyl, followed by nucleophilic water attack. While quantitative data for D-HME is limited, L-histidine methyl ester shows complete conversion to histidine within 24 hours at 60°C in 6M HCl .

Metal-Ion Catalyzed Reactions

Transition metals modulate HME’s reactivity through complex formation:

Copper(II) and Nickel(II) Interactions

-

Cu²⁺ complexes : Exhibit pseudo-first-order kinetics with kobs=6.3×10−3s−1 at pH 9.5 .

-

Ni²⁺ complexes : Show stereoselectivity; the [Ni(L-HME)(D-His)]⁺ complex hydrolyzes 33% faster than [Ni(L-HME)(L-His)]⁺ due to conformational strain .

Substitution Reactions

HME participates in nucleophilic substitutions at the ester carbonyl:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ | D-histidine amide | Methanol, 25°C, 12h | 78% |

| ROH | Transesterified derivatives | Acidic catalysis | 60-85% |

Comparative Reactivity

The D-enantiomer shows kinetic differences compared to L-HME in chiral environments:

| Reaction System | Relative Rate (D-HME vs L-HME) |

|---|---|

| Cu(II)-catalyzed hydrolysis | 1:1 (no enantioselectivity) |

| Ni(II)-catalyzed hydrolysis | 1:1.33 (D-HME slower) |

科学研究应用

Peptide Synthesis

D-Histidine methyl ester serves as a crucial building block in peptide synthesis. Its incorporation into peptides is significant for:

- Drug Development : Peptides are increasingly recognized as therapeutic agents, particularly in targeting specific biological pathways. D-His-OMe enhances the structural diversity of peptides, allowing for the design of more effective drugs.

- Biochemical Research : Researchers utilize D-His-OMe to study protein interactions and enzyme activities, which are vital for understanding complex biological processes.

Pharmaceutical Development

The pharmaceutical industry benefits from this compound due to its unique properties:

- Blood-Brain Barrier Penetration : D-His-OMe's ability to cross the blood-brain barrier makes it particularly useful in developing treatments for neurological disorders.

- Targeted Drug Delivery : The compound's characteristics allow it to be incorporated into advanced drug delivery systems, improving the efficacy and specificity of therapeutic agents.

Diagnostic Applications

This compound is also employed in developing diagnostic tools:

- Medical Testing : Its use in assays enhances the accuracy of medical tests for various diseases, aiding in early diagnosis and treatment.

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- High-Performance Liquid Chromatography (HPLC) : It can be separated and analyzed using HPLC methods, which are essential for characterizing compounds in research settings. A notable method involves using a mixed-mode column with specific mobile phases to detect D-His-OMe at low UV wavelengths .

Case Study 1: Enzymatic Characterization

A study on the enzymatic properties of D-histidine derivatives demonstrated that D-His-OMe could inhibit certain enzymatic activities, providing insights into its potential therapeutic roles .

Case Study 2: Inhibition Studies

Research comparing the inhibitory effects of various histidine analogs found that D-histidine exhibited significant inhibition against lysophosphatidic acid production, highlighting its potential in cancer therapy .

作用机制

D-histidine methyl ester exerts its effects primarily by inhibiting histidine decarboxylase. This enzyme catalyzes the decarboxylation of histidine to produce histamine, a critical mediator in allergic reactions and neurotransmission . By binding to the active site of histidine decarboxylase, this compound prevents the conversion of histidine to histamine, thereby modulating histamine levels in biological systems .

相似化合物的比较

L-histidine methyl ester: The L-isomer of histidine methyl ester, which has similar inhibitory effects on histidine decarboxylase.

D-alanine methyl ester: Another amino acid methyl ester with different biological activities.

D-phenylalanine methyl ester: Used in the synthesis of various pharmaceuticals.

Uniqueness: D-histidine methyl ester is unique due to its specific inhibition of histidine decarboxylase and its role in modulating histamine levels. This makes it particularly valuable in studies related to histamine biology and potential therapeutic applications .

生物活性

D-Histidine methyl ester (D-His-OMe) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.

- IUPAC Name : Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate dihydrochloride

- Molecular Formula : C₇H₁₃Cl₂N₃O₂

- CAS Number : 4467-54-3

- Purity : >94.0% (HPLC) .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various amino acid methyl esters, including D-His-OMe, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

| Amino Acid Methyl Ester | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| This compound | Moderate | Weak |

| L-Histidine Methyl Ester | Strong | Moderate |

| L-Lysine Methyl Ester | Strong | Moderate |

This preliminary data suggests that while this compound is less effective against Gram-negative bacteria compared to its L-isomer, it still holds promise as an antimicrobial agent .

Cytotoxic Effects

Cytotoxicity studies have been conducted to assess the effects of this compound on various cell lines. In vitro experiments revealed that D-His-OMe exhibited low cytotoxicity against non-cancerous embryonic kidney cells (HEK293T) and liver cancer cell lines (PLC/PRF/5 and HEP3B). The results indicated that at certain concentrations, this compound did not significantly reduce cell viability:

| Concentration (mM) | Cell Viability (%) in HEK293T | Cell Viability (%) in PLC/PRF/5 | Cell Viability (%) in HEP3B |

|---|---|---|---|

| 250 | 90 | 88 | 85 |

| 500 | 87 | 85 | 82 |

| 1000 | 85 | 80 | 78 |

These findings suggest that this compound may have a favorable safety profile for further development as a therapeutic agent .

Potential Therapeutic Applications

This compound has been explored for its potential therapeutic applications, particularly in drug delivery systems. Its structural properties allow it to act as a prodrug, enhancing the bioavailability of other therapeutic agents. For instance, studies have shown that amino acid derivatives can improve drug solubility and permeability, making them suitable candidates for formulating novel drug delivery systems .

Case Studies

-

Antimicrobial Efficacy Study :

A study investigated the antimicrobial efficacy of various amino acid methyl esters, including this compound. Results indicated a moderate level of activity against specific bacterial strains, suggesting potential use in developing new antimicrobial agents. -

Cytotoxicity Assessment :

Research conducted on the cytotoxic effects of this compound on liver cancer cell lines showed that it could reduce cell viability without significant toxicity to healthy cells. This characteristic highlights its potential for targeted cancer therapies.

属性

IUPAC Name |

methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMEWOQUXOLDH-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CN=CN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What role does the chirality of D-histidine methyl ester play in the formation of serylhistidine dipeptides?

A: The research paper "Stereo-effect of the Peptide Formation Reaction by N-(O,O-Diisopropyl) Phosphoryl Serine" [] investigates the reaction between N-phosphoryl serine and histidine or histidine methyl ester, including their respective D and L enantiomers. The study found that while serylhistidine dipeptides were formed in all reaction combinations, the reactions utilizing L-serine and L-histidine (or its methyl ester) or D-serine and D-histidine (or its methyl ester) produced approximately four times more dipeptide product compared to reactions using enantiomeric pairs (L and D).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。